2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate 2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20110885
InChI: InChI=1S/C28H18FN5O3S/c1-17(35)37-23-10-6-5-9-22(23)26-30-28-34(32-26)27(36)24(38-28)15-19-16-33(21-7-3-2-4-8-21)31-25(19)18-11-13-20(29)14-12-18/h2-16H,1H3/b24-15-
SMILES:
Molecular Formula: C28H18FN5O3S
Molecular Weight: 523.5 g/mol

2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

CAS No.:

Cat. No.: VC20110885

Molecular Formula: C28H18FN5O3S

Molecular Weight: 523.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate -

Specification

Molecular Formula C28H18FN5O3S
Molecular Weight 523.5 g/mol
IUPAC Name [2-[(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate
Standard InChI InChI=1S/C28H18FN5O3S/c1-17(35)37-23-10-6-5-9-22(23)26-30-28-34(32-26)27(36)24(38-28)15-19-16-33(21-7-3-2-4-8-21)31-25(19)18-11-13-20(29)14-12-18/h2-16H,1H3/b24-15-
Standard InChI Key HWVMNUFVPCOWSD-IWIPYMOSSA-N
Isomeric SMILES CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6)/SC3=N2
Canonical SMILES CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6)SC3=N2

Introduction

Structural Highlights:

  • Molecular Formula: Not explicitly provided but derived from its systematic name.

  • Key Functional Groups: Pyrazole, thiazolo-triazole, acetate ester.

Synthesis

While specific synthetic pathways for this compound were not found in the provided search results, its structure suggests it could be synthesized using multi-step organic reactions involving:

  • Formation of the pyrazole ring: Likely through cyclization of a hydrazine derivative with an appropriate diketone.

  • Construction of the thiazolo-triazole core: This might involve condensation reactions with thiourea or related sulfur-containing reagents.

  • Final functionalization: Introduction of the acetate group and fluorophenyl substituent through esterification or nucleophilic substitution.

Crystallographic Data (Hypothetical):

The compound’s crystalline nature can be inferred from related heterocyclic compounds. Typical parameters might include:

  • Monoclinic or triclinic crystal systems.

  • Strong intermolecular interactions due to hydrogen bonding or π-stacking.

Spectroscopic Features:

Based on similar compounds:

  • NMR (Nuclear Magnetic Resonance): Signals for aromatic protons, fluorine atom coupling, and acetate methyl protons.

  • IR (Infrared Spectroscopy): Peaks corresponding to C=O stretching (ester and ketone), C-F bonds, and aromatic C-H stretching.

  • Mass Spectrometry: A molecular ion peak reflecting its high molecular weight.

4.1. Pharmaceutical Relevance

Heterocyclic compounds like this are often explored for biological activities such as:

  • Antimicrobial Activity: Similar pyrazole derivatives have shown efficacy against bacterial and fungal strains .

  • Anti-inflammatory Potential: Molecular docking studies on related structures suggest inhibition of enzymes like 5-lipoxygenase .

4.2. Agrochemical Use

Compounds with thiazolo-triazole cores are sometimes utilized in agrochemical formulations for pest control due to their stability and bioactivity .

Research Findings on Related Compounds

Property/FeatureObservations from Related Compounds
CrystallographyMonoclinic systems with strong hydrogen bonding networks .
Biological ActivityAntimicrobial and anti-inflammatory properties noted in analogs .
Synthetic ChallengesMulti-step synthesis requiring precise control of reaction conditions.

Future Research Directions

Further studies could focus on:

  • Optimizing synthetic routes for higher yields and purity.

  • Exploring its pharmacokinetics and pharmacodynamics for drug development.

  • Investigating its environmental impact if used in agrochemicals.

This detailed overview highlights the complexity and potential of the compound 2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro thiazolo[3,2-b] triazol-2-yl]phenyl acetate, emphasizing its relevance in scientific research and practical applications. Further experimental data would provide deeper insights into its properties and uses.

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